molecular formula C17H17ClN2O2 B15022031 N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B15022031
M. Wt: 316.8 g/mol
InChI Key: ATQRYHJVRCONGH-VXLYETTFSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylidene linkage, and a dimethylphenoxyacetohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H17ClN2O2/c1-12-4-3-5-13(2)17(12)22-11-16(21)20-19-10-14-6-8-15(18)9-7-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

ATQRYHJVRCONGH-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography, depending on the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide: This compound has a similar chlorophenyl and methylidene structure but differs in the hydrazide moiety.

    N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound contains a triazole ring and a different substitution pattern on the phenyl ring.

The uniqueness of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide lies in its specific structural features, which contribute to its distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide, researchers can further explore its potential in various fields and develop new compounds with improved properties.

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